3-Bromo-5-methylbenzene-1,2-diol

Description

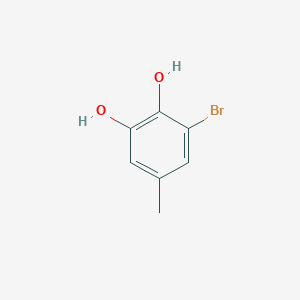

3-Bromo-5-methylbenzene-1,2-diol is a brominated phenolic compound characterized by a diol (two hydroxyl groups) at positions 1 and 2, a bromine substituent at position 3, and a methyl group at position 5 on the benzene ring.

Properties

IUPAC Name |

3-bromo-5-methylbenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSVZQWKMLTUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

The antioxidant efficacy of phenolic compounds is influenced by substituents affecting radical stabilization, hydrogen-donating capacity, and steric hindrance.

Key Observations :

- Steric Effects : The tert-butyl group in 3-tert-butyl-5-methylbenzene-1,2-diol enhances radical stability through steric hindrance, making it the most potent antioxidant in its class .

- Electron-Withdrawing Groups: Bromine substituents (e.g., in marine bromophenols) increase electron-withdrawing effects, improving radical scavenging but may reduce solubility . The target compound’s single bromine and methyl group balance moderate radical stabilization with hydrophobicity.

- Hydrogen Donation : Diol groups are critical for hydrogen donation, a mechanism shared across all compared compounds .

Structural and Functional Group Variations

- 3-Bromo-5-methylbenzene-1,2-diamine (C₇H₇BrN₂): Replacing diol (-OH) with diamino (-NH₂) groups reduces hydrogen-bonding capacity and alters reactivity. Diamines are more nucleophilic but less effective in radical scavenging .

- 5-Bromo-3-fluorobenzene-1,2-diol (C₆H₄BrFO₂) : Fluorine’s electronegativity enhances oxidative stability but may reduce bioavailability compared to methyl .

Critical Analysis of Substituent Effects

- Bromine vs. Alkyl Groups: Bromine’s electron-withdrawing nature stabilizes phenoxyl radicals but may reduce solubility. In contrast, alkyl groups (e.g., tert-butyl) provide steric stabilization without compromising lipophilicity .

- Methyl Group Role : The methyl group in this compound offers moderate steric protection and hydrophobicity, positioning it between highly active (tert-butyl) and highly polar (dihydroxy) analogs.

- Diol vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.